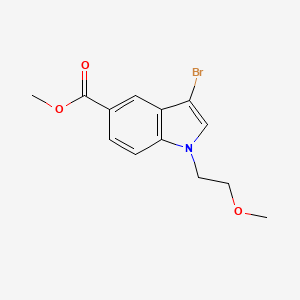

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate

Beschreibung

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is a brominated indole derivative featuring a 2-methoxyethyl substituent at the 1-position and a methyl ester group at the 5-position. Indole derivatives are widely studied due to their diverse pharmacological activities, including roles as kinase inhibitors, antioxidants, and antimicrobial agents . The bromine atom at the 3-position enhances electrophilic substitution reactivity, making the compound a valuable intermediate for synthesizing more complex molecules . The 2-methoxyethyl side chain may improve solubility and metabolic stability compared to alkyl or aryl substituents, as seen in related compounds .

Eigenschaften

IUPAC Name |

methyl 3-bromo-1-(2-methoxyethyl)indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-17-6-5-15-8-11(14)10-7-9(13(16)18-2)3-4-12(10)15/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSEVCTZBTGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes:

Bromination: Starting with 1-(2-methoxyethyl)-1H-indole, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

Esterification: The brominated product is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substitution reactions yield various substituted indoles.

- Oxidation and reduction reactions yield oxidized or reduced derivatives of the compound.

- Hydrolysis yields the corresponding carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the agrochemical industry, indole derivatives are often used in the development of plant growth regulators and pesticides. This compound could be explored for similar applications.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate depends on its specific applicationThe bromine atom and methoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, focusing on substituents, physicochemical properties, and biological activities:

Key Observations

Bioactivity: The boronic acid derivative with a 2-methoxyethylphenoxy group () demonstrated potent HDAC inhibition (IC₅₀ ~1 µM), outperforming trichostatin A in fungal appressorium inhibition . This suggests that the 2-methoxyethyl group may enhance target binding or cellular uptake in hydrophobic environments. Brominated indoles (e.g., compounds 34 and 9c) are frequently used in medicinal chemistry due to their versatility in cross-coupling reactions .

Synthetic Accessibility :

- Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate shares synthetic challenges with analogs like 9c, where bromine facilitates further functionalization (e.g., Suzuki coupling) .

- The 2-methoxyethyl group in the target compound may require protection/deprotection strategies during synthesis, similar to methodologies in and .

Physicochemical Properties :

- The 2-methoxyethyl side chain likely improves aqueous solubility compared to bulkier substituents (e.g., phenethyl or triazolyl groups in compounds 34 and 9c) .

- The methyl ester at the 5-position (common in compounds 3t and 3la) enhances stability under physiological conditions compared to free carboxylic acids .

Biologische Aktivität

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate has the molecular formula and features an indole core, which is a common structural motif in many biologically active compounds. The presence of the bromine atom and methoxyethyl substituent enhances its reactivity and potential interactions with biological targets.

Biological Activity

Antiviral Activity : Recent studies have highlighted the antiviral properties of indole derivatives. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. The structure-activity relationship (SAR) revealed that modifications at specific positions on the indole ring significantly enhance inhibitory activity against integrase, suggesting that similar modifications on methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate could yield potent antiviral agents .

Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in the treatment of inflammatory diseases. Research indicates that indole compounds can inhibit pro-inflammatory cytokines and mitigate inflammatory responses in various models .

Synthesis

The synthesis of methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate typically involves several steps:

- Formation of Indole Core : Starting from 3-bromoindole, reactions involving alkylation or acylation lead to the formation of the indole framework.

- Introduction of Functional Groups : The addition of the methoxyethyl group can be achieved through nucleophilic substitution reactions.

- Carboxylation : Finally, carboxylation at the 5-position completes the synthesis, yielding the target compound.

Case Study 1: Antiviral Activity Assessment

In a study evaluating various indole derivatives for their antiviral properties, methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate was tested against HIV-1 integrase. The compound showed promising results in inhibiting strand transfer with an IC50 value comparable to known inhibitors, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related indole compounds demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) levels in vitro. Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate exhibited similar mechanisms, suggesting it could be effective in treating inflammatory conditions .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.